1Z105

Description

Propriétés

Numéro CAS |

1438280-73-9 |

|---|---|

Formule moléculaire |

C25H26N4O2S |

Poids moléculaire |

446.6 g/mol |

Nom IUPAC |

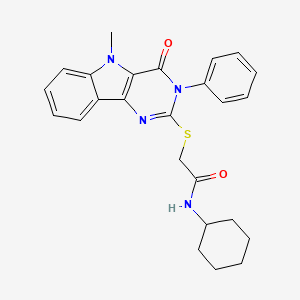

N-cyclohexyl-2-(5-methyl-4-oxo-3-phenylpyrimido[5,4-b]indol-2-yl)sulfanylacetamide |

InChI |

InChI=1S/C25H26N4O2S/c1-28-20-15-9-8-14-19(20)22-23(28)24(31)29(18-12-6-3-7-13-18)25(27-22)32-16-21(30)26-17-10-4-2-5-11-17/h3,6-9,12-15,17H,2,4-5,10-11,16H2,1H3,(H,26,30) |

Clé InChI |

XIGDXFCDNWREER-UHFFFAOYSA-N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

1Z105, 1Z-105, 1Z 105 |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of 1Z105

For Researchers, Scientists, and Drug Development Professionals

Abstract

1Z105 is a novel, synthetic, orally bioavailable small molecule that functions as a selective ligand for the Toll-like receptor 4 (TLR4)/myeloid differentiation protein 2 (MD2) complex. Its mechanism of action involves the activation of downstream signaling pathways, leading to the modulation of innate immune responses. This document provides a comprehensive technical overview of the molecular mechanism of this compound, including its effects on cellular signaling, quantitative activity data, detailed experimental protocols, and visualizations of the involved pathways.

Introduction

Toll-like receptor 4 (TLR4) is a critical pattern recognition receptor of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS) from Gram-negative bacteria. Upon activation, TLR4 initiates signaling cascades that lead to the production of inflammatory cytokines and the activation of adaptive immunity. This compound, a substituted pyrimido[5,4-b]indole, has been identified as a synthetic agonist of the TLR4/MD2 complex.[1][2] Unlike LPS, this compound activates TLR4 signaling in a CD14-independent manner.[2] This unique property, along with its oral bioavailability, makes this compound a promising candidate for investigation as an immunomodulatory agent and vaccine adjuvant.

Core Mechanism of Action

The primary mechanism of action of this compound is its direct interaction with the TLR4/MD2 complex, mimicking the effect of its natural ligand, LPS, but with distinct characteristics.

Target Engagement and Signaling Initiation

This compound binds to the TLR4/MD2 complex, inducing a conformational change that leads to the dimerization of the receptor. This dimerization is the critical first step in initiating intracellular signaling. A key feature of this compound is its ability to activate TLR4 independently of the co-receptor CD14, which is typically required for the efficient recognition of LPS.[2]

Downstream Signaling Pathways

Upon activation by this compound, TLR4 recruits intracellular adaptor proteins to its Toll/interleukin-1 receptor (TIR) domain, initiating two distinct downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.[2]

-

MyD88-Dependent Pathway: This pathway is responsible for the early activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs), leading to the production of pro-inflammatory cytokines such as IL-6 and TNF-α. The key signaling components include the adaptor protein MyD88, interleukin-1 receptor-associated kinases (IRAKs), and TNF receptor-associated factor 6 (TRAF6).

-

TRIF-Dependent Pathway: This pathway is activated with delayed kinetics and leads to the activation of interferon regulatory factor 3 (IRF3), resulting in the production of type I interferons (e.g., IFN-β) and other inflammatory mediators. The key adaptor protein for this pathway is the TIR-domain-containing adapter-inducing interferon-β (TRIF).

The dual activation of both MyD88 and TRIF pathways by this compound results in a broad-spectrum innate immune response.

Quantitative Data Presentation

The biological activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

| Parameter | Value | Assay System | Reference |

| EC50 | 8.26 μM | Human TLR4 reporter assay in HEK293 cells | [1] |

| IL-6 Secretion Inhibition | Significantly reduces IL-6 secretion upon subsequent LPS challenge at 0.63 µM | Murine bone marrow-derived dendritic cells (BMDCs) | [3] |

| In Vivo Model | Dosing | Effect | Reference |

| Autoantibody-driven murine arthritis model | Oral administration | Prevented arthritis | [2][4] |

| LPS-induced lethal liver damage in galactosamine-conditioned mice | Oral or parenteral administration | Prevented lethal liver damage | [2][4] |

Mandatory Visualizations

Signaling Pathways of this compound

The following diagram illustrates the downstream signaling cascades activated by this compound upon binding to the TLR4/MD2 complex.

Caption: this compound activates both MyD88- and TRIF-dependent signaling pathways.

Experimental Workflow: NF-κB Reporter Assay

The following diagram outlines the workflow for assessing the activation of the NF-κB pathway by this compound in THP-1 cells.

Caption: Workflow for the NF-κB luciferase reporter assay.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

THP-1 NF-κB Reporter Assay

This protocol is based on the methods described in the initial characterization of pyrimido[5,4-b]indoles.[2]

Objective: To determine the ability of this compound to activate the NF-κB signaling pathway.

Materials:

-

THP-1 cells stably transfected with an NF-κB-driven luciferase reporter construct.

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

-

This compound stock solution (in DMSO).

-

LPS (positive control).

-

DMSO (vehicle control).

-

96-well white, clear-bottom tissue culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Culture THP-1 NF-κB reporter cells in supplemented RPMI 1640 medium at 37°C in a 5% CO2 incubator.

-

Seed the cells into 96-well plates at a density of 5 x 10^4 cells per well in 100 µL of medium.

-

Prepare serial dilutions of this compound and LPS in culture medium. The final DMSO concentration should be kept below 0.5%.

-

Add 100 µL of the compound dilutions or controls to the respective wells.

-

Incubate the plates for 6 hours at 37°C in a 5% CO2 incubator.

-

After incubation, add 100 µL of luciferase assay reagent to each well.

-

Incubate at room temperature for 10 minutes to allow for cell lysis and signal stabilization.

-

Measure the luminescence using a plate-reading luminometer.

-

Data are typically expressed as fold induction over the vehicle control.

Cytokine Release Assay in Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol is adapted from the methods used to assess the cytokine response to this compound.[2]

Objective: To measure the production of cytokines (e.g., IL-6, IP-10) by BMDCs in response to this compound.

Materials:

-

Bone marrow cells isolated from mice (e.g., C57BL/6).

-

RPMI 1640 medium supplemented with 10% FBS, penicillin, streptomycin, and 20 ng/mL GM-CSF.

-

This compound stock solution (in DMSO).

-

LPS (positive control).

-

DMSO (vehicle control).

-

96-well tissue culture plates.

-

ELISA kits for the cytokines of interest (e.g., mouse IL-6, mouse IP-10).

-

Microplate reader.

Procedure:

-

Isolate bone marrow from the femurs and tibias of mice.

-

Culture the bone marrow cells in supplemented RPMI 1640 with GM-CSF for 7-9 days to differentiate them into dendritic cells.

-

Harvest the BMDCs and seed them into 96-well plates at a density of 1 x 10^5 cells per well in 100 µL of fresh medium.

-

Prepare dilutions of this compound and LPS in culture medium.

-

Add 100 µL of the compound dilutions or controls to the respective wells.

-

Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, collect the culture supernatants.

-

Measure the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Data are typically expressed as the concentration of the cytokine (e.g., pg/mL or ng/mL).

In Vivo Murine Model of Autoantibody-Driven Arthritis

This is a representative protocol for inducing and assessing arthritis in mice, as described in the study by Hayashi et al.[2]

Objective: To evaluate the in vivo efficacy of this compound in a model of inflammatory arthritis.

Materials:

-

BALB/c mice.

-

ArthritoMab™ Antibody Cocktail (or similar anti-collagen antibody cocktail).

-

LPS.

-

This compound formulated for oral gavage.

-

Vehicle control.

-

Calipers for measuring paw thickness.

-

Arthritis scoring system.

Procedure:

-

Induce arthritis by intraperitoneal injection of an anti-collagen antibody cocktail on day 0.

-

On day 3, administer a suboptimal dose of LPS intraperitoneally to synchronize and enhance the arthritis development.

-

Administer this compound or vehicle control orally, once daily, starting from day 0 or day 3.

-

Monitor the mice daily for signs of arthritis, including paw swelling and clinical score.

-

Measure paw thickness using calipers.

-

The clinical severity of arthritis can be graded using a scale such as: 0 = no evidence of inflammation; 1 = subtle inflammation or localized edema/erythema; 2 = easily identifiable edema/erythema; 3 = severe edema/erythema encompassing the entire paw; 4 = ankylosed and/or deformed joint. The total score per mouse is the sum of the scores for all four paws.

-

At the end of the study, mice can be euthanized, and joints can be collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.

Conclusion

This compound is a novel synthetic TLR4/MD2 agonist with a distinct CD14-independent mechanism of action. It activates both MyD88- and TRIF-dependent signaling pathways, leading to a broad inflammatory response. Its oral bioavailability and demonstrated efficacy in preclinical models of sterile inflammation highlight its potential as a therapeutic agent for modulating the innate immune system. Further research is warranted to fully elucidate its therapeutic potential and safety profile in various disease contexts.

References

The 1Z105-Mediated Activation of the TLR4 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1Z105 is a synthetic, orally active, small-molecule ligand of the Toll-like Receptor 4 (TLR4)/myeloid differentiation protein 2 (MD2) complex.[1][2] As a substituted pyrimido[5,4-b]indole, it represents a novel class of non-lipid-like TLR4 agonists.[3][4] This technical guide provides an in-depth overview of the signaling pathway activated by this compound, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the molecular interactions and experimental workflows. Its demonstrated adjuvant properties and ability to modulate immune responses make this compound a significant compound of interest in vaccine development and inflammatory disease research.[2][3][5]

Introduction to this compound and its Target: The TLR4/MD2 Complex

This compound was identified through a high-throughput screening for activators of the NF-κB pathway.[6] It specifically targets the TLR4/MD2 complex, which is a key component of the innate immune system responsible for recognizing pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria.[2][3][7] Unlike LPS, this compound is a small molecule that activates TLR4 signaling in a CD14-independent manner.[2] This activation leads to the induction of downstream signaling cascades that culminate in the production of pro-inflammatory cytokines and the maturation of antigen-presenting cells, such as dendritic cells (DCs).[1][3][8]

Chemical and Physical Properties of this compound:

| Property | Value |

| Molecular Formula | C25H26N4O2S |

| Molecular Weight | 446.56 g/mol |

| CAS Number | 1438280-73-9 |

| Class | Substituted pyrimido[5,4-b]indole |

The TLR4 Signaling Pathway Activated by this compound

Upon binding of this compound to the TLR4/MD2 complex, a conformational change is induced, leading to the dimerization of the receptor and the recruitment of intracellular adaptor proteins. This initiates two primary downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.[2]

MyD88-Dependent Pathway

This pathway is initiated by the recruitment of the Toll/interleukin-1 receptor (TIR) domain-containing adaptor protein (TIRAP), which in turn recruits Myeloid differentiation primary response 88 (MyD88). This leads to the activation of downstream kinases, ultimately resulting in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines such as IL-6 and TNF-α.

TRIF-Dependent Pathway

The TRIF-dependent pathway is initiated by the recruitment of the TIR-domain-containing adapter-inducing interferon-β (TRIF)-related adaptor molecule (TRAM), which then recruits TRIF. This pathway leads to the activation of interferon regulatory factor 3 (IRF3) and the subsequent production of type I interferons (e.g., IFN-β). It can also lead to a delayed activation of NF-κB.

Quantitative Data on this compound-Mediated Cellular Activation

The activation of dendritic cells (DCs) by this compound has been quantified through various in vitro assays. The following tables summarize key findings from studies on murine and human cells.

Table 1: Upregulation of Co-stimulatory Molecules on Murine Bone Marrow-Derived Dendritic Cells (BMDCs) by this compound

| Treatment | Concentration | % CD40+ Cells | % CD86+ Cells |

| Vehicle (DMSO) | 0.5% | Baseline | Baseline |

| This compound | 2 µM | Increased | Increased |

| This compound | 10 µM | Significantly Increased | Significantly Increased |

| MPLA (control) | 0.04 µg/ml | Significantly Increased | Significantly Increased |

Note: Data is presented qualitatively based on reported flow cytometry results. "Increased" indicates a notable increase over the vehicle control, and "Significantly Increased" indicates an effect comparable to the positive control, MPLA.[3][8]

Table 2: Cytokine Release from Human Monocyte-Derived Dendritic Cells (hDCs) after 18h Incubation with this compound

| Cytokine | Concentration of this compound (10 µM) |

| IL-1β | Significantly Increased |

| IL-6 | Significantly Increased |

| IL-8 | Significantly Increased |

| IL-12p70 | Significantly Increased |

| TNF-α | Significantly Increased |

Note: Data is presented qualitatively based on reported Luminex bead assay results. "Significantly Increased" indicates a statistically significant increase compared to the vehicle control (P < 0.05).[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections provide an overview of the key experimental protocols used to characterize the activity of this compound.

Dendritic Cell Maturation Assay

This assay assesses the ability of this compound to induce the maturation of dendritic cells, a critical step in the initiation of an adaptive immune response.

Protocol Steps:

-

Cell Culture: Murine bone marrow cells or human peripheral blood monocytes are cultured in the presence of appropriate cytokines (e.g., GM-CSF and IL-4) to differentiate them into immature dendritic cells.

-

Treatment: The immature dendritic cells are then incubated overnight with this compound at various concentrations (e.g., 2 µM and 10 µM), a vehicle control (e.g., 0.5% DMSO), or a positive control such as Monophosphoryl lipid A (MPLA).[3]

-

Staining: Following incubation, the cells are harvested and stained with fluorescently labeled antibodies specific for dendritic cell markers (e.g., CD11c) and co-stimulatory molecules (e.g., CD40 and CD86).[3]

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to determine the percentage of dendritic cells expressing the maturation markers.

Cytokine Release Assay

This assay quantifies the production of cytokines by immune cells in response to this compound stimulation.

Protocol Steps:

-

Cell Culture and Treatment: Human monocyte-derived dendritic cells are incubated with this compound (e.g., 10 µM) for a specified period (e.g., 18 hours).[8]

-

Supernatant Collection: The cell culture supernatant is collected.

-

Cytokine Quantification: The concentration of various cytokines (e.g., IL-1β, IL-6, IL-8, IL-12p70, and TNF-α) in the supernatant is measured using a multiplex bead-based immunoassay (e.g., Luminex).[8]

Antigen Cross-Presentation Assay

This assay determines the ability of this compound-treated dendritic cells to process and present exogenous antigens to CD8+ T cells.

Protocol Steps:

-

DC Treatment: Wild-type murine bone marrow-derived dendritic cells (BMDCs) are incubated with this compound (e.g., 2 µM) overnight.[3][8]

-

Antigen Loading: Ovalbumin (OVA) is added to the culture for the final hours of incubation.[3][8]

-

Co-culture: The BMDCs are washed and then co-cultured with CFSE-labeled CD8+ T cells from an OT-1 mouse, which are specific for an OVA-derived peptide presented on MHC class I.[8]

-

Proliferation Analysis: After a few days of co-culture, the proliferation of the OT-1 T cells is assessed by flow cytometry, measuring the dilution of the CFSE dye.[8]

Conclusion

This compound is a potent and specific activator of the TLR4 signaling pathway, inducing both MyD88-dependent and TRIF-dependent responses. Its ability to promote dendritic cell maturation, cytokine release, and antigen cross-presentation underscores its potential as a vaccine adjuvant and immunomodulatory agent. The experimental protocols and data presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working with this novel TLR4 agonist. Further investigation into the in vivo efficacy and safety profile of this compound will be critical in translating its immunological activity into therapeutic applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Novel synthetic toll-like receptor 4/MD2 ligands attenuate sterile inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. journals.asm.org [journals.asm.org]

- 5. Synthetic Toll-like receptor 4 (TLR4) and TLR7 ligands as influenza virus vaccine adjuvants induce rapid, sustained, and broadly protective responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 8. researchgate.net [researchgate.net]

1Z105: A Synthetic TLR4 Agonist and its Pivotal Role in Innate Immunity

For Researchers, Scientists, and Drug Development Professionals

Abstract

1Z105 is a novel, synthetic, small-molecule ligand of the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD2) complex. As a TLR4 agonist, it activates key innate immune signaling pathways, though its mechanism displays distinct characteristics compared to the canonical TLR4 ligand, lipopolysaccharide (LPS). Notably, this compound orchestrates immune responses in a CD14-independent manner, triggering both MyD88-dependent and TRIF-dependent signaling cascades. This unique activation profile has positioned this compound as a significant tool for dissecting innate immune mechanisms and as a promising candidate for therapeutic applications, including as a vaccine adjuvant and a modulator of inflammatory conditions. This document provides an in-depth technical overview of the core functions of this compound in innate immunity, supported by quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental applications.

Mechanism of Action: A CD14-Independent TLR4 Agonist

This compound is a substituted pyrimido[5,4-b]indole that directly binds to the TLR4/MD2 complex, inducing its dimerization, a critical step for signal transduction.[1][2] Unlike LPS, which often requires the co-receptor CD14 for efficient TLR4 activation, especially at low concentrations, this compound functions independently of CD14.[1][3] This direct binding and activation lead to the recruitment of downstream adaptor proteins and the initiation of intracellular signaling.[1]

Signaling Pathways

Upon dimerization of the TLR4/MD2 complex by this compound, two primary downstream signaling pathways are activated:

-

MyD88-Dependent Pathway: This pathway leads to the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs), resulting in the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α).[1][3]

-

TRIF-Dependent Pathway: Activation of the TIR-domain-containing adapter-inducing interferon-β (TRIF) pathway is responsible for the induction of type I interferons (IFNs) and other inflammatory mediators like IP-10 (CXCL10).[1][3] this compound has been shown to induce TLR4 endocytosis and subsequent TRIF-mediated signaling in the absence of CD14.[1]

The ability of this compound to engage both major TLR4 signaling arms in a CD14-independent fashion makes it a valuable molecular probe for studying the intricacies of TLR4 signaling and a potential therapeutic with a distinct activity profile.

Quantitative Data on this compound Activity

The biological activity of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative findings.

Table 1: In Vitro Activity of this compound

| Assay | Cell Type | Concentration | Observed Effect | Reference |

| Cytokine Production | Wild-type C57BL/6 BMDC | 5 µM | Induction of IL-6 and Type I IFN | [3] |

| Desensitization to LPS | C57BL/6 BMDM | Pre-treatment with 0.63 µM | Significant reduction in IL-6 secretion upon subsequent LPS challenge | [4] |

| Desensitization to TLR ligands | C57BL/6 BMDM | Pre-treatment with 2.5 µM | Inhibition of IL-6 production upon challenge with Pam3Cys (TLR2), LPS (TLR4), MPLA (TLR4), 1V136 (TLR7), and ODN1826 (TLR9) | [3] |

| Dendritic Cell Maturation | Murine BMDCs | Not specified | Increased surface expression of CD40 and CD86 | [5] |

Table 2: In Vivo Pharmacokinetics and Cytokine Induction of this compound in Mice

| Administration Route | Dose | Time Point | Serum Concentration | Cytokine Induction (2 hours post-administration) | Reference |

| Intravenous | 0.5 µmol | 5 min | ~1000 ng/mL | IL-6: ~100 pg/mL, TNF-α: ~50 pg/mL, IP-10: ~2000 pg/mL | [3] |

| Intravenous | 0.5 µmol | 180 min | ~10 ng/mL | - | [3] |

| Gavage (Oral) | 1 µmol | 60 min | ~100 ng/mL | IL-6: Undetectable, TNF-α: Undetectable, IP-10: ~500 pg/mL | [3] |

| Gavage (Oral) | 5 µmol | 60 min | ~300 ng/mL | IL-6: ~50 pg/mL, TNF-α: Undetectable, IP-10: ~1000 pg/mL | [3] |

| Intraperitoneal | 0.5 µmol | - | - | IL-6: ~100 pg/mL, TNF-α: ~50 pg/mL, IP-10: ~2000 pg/mL | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize the function of this compound.

Protocol 1: In Vitro Desensitization to TLR Ligand Stimulation

-

Objective: To determine if pre-treatment with this compound can desensitize cells to subsequent stimulation with TLR ligands.

-

Cell Culture: Bone marrow-derived macrophages (BMDMs) are prepared from C57BL/6 mice and plated at a density of 5 x 10^4 cells/well.[3]

-

Pre-treatment: Cells are treated with graded concentrations of this compound (e.g., 0.63 µM to 10 µM) or vehicle control overnight.[3][6]

-

Challenge: The following day, the cells are challenged with a specific TLR agonist, such as LPS (10 ng/ml) for TLR4.[3]

-

Analysis: Culture supernatants are collected after 18 hours, and cytokine levels (e.g., IL-6) are measured by enzyme-linked immunosorbent assay (ELISA).[3]

Protocol 2: In Vivo Pharmacokinetics and Cytokine Induction

-

Objective: To assess the bioavailability and in vivo immune-stimulatory effects of this compound.

-

Animal Model: C57BL/6 mice are used.[3]

-

Administration: this compound is administered via intravenous injection, intraperitoneal injection, or oral gavage at specified doses (e.g., 0.5 µmol to 5 µmol).[3]

-

Sample Collection: Blood is collected at various time points (e.g., 5, 30, 60, 120, and 180 minutes) post-administration.[3]

-

Pharmacokinetic Analysis: Serum concentrations of this compound are determined by liquid chromatography-tandem mass spectrometry.[3]

-

Cytokine Analysis: Serum levels of cytokines such as IL-6, TNF-α, and IP-10 are measured using ELISA or Luminex multiplex bead assay at a fixed time point (e.g., 2 hours) after drug administration.[3]

Applications in Drug Development

The unique properties of this compound make it an attractive candidate for several therapeutic applications.

Vaccine Adjuvant

This compound has been investigated as a vaccine adjuvant, particularly for influenza vaccines.[2] When used alone, it tends to induce Th2-associated IgG1 responses.[2] In combination with a TLR7 agonist (1V270), it can elicit a balanced Th1 and Th2 immune response, leading to rapid, sustained, and broadly protective humoral and cellular immunity against influenza virus in murine models.[2][7] This combination has shown a favorable safety profile, being less reactogenic than some squalene-based adjuvants.[2]

Modulation of Sterile Inflammation

This compound has demonstrated therapeutic potential in models of sterile inflammation. It has been shown to be effective in preventing lethal liver damage in mice conditioned with galactosamine and treated with LPS.[3][4] Furthermore, orally administered this compound can prevent arthritis in an autoantibody-driven murine model.[3][4] These findings suggest that this compound could be developed as a therapeutic agent for inflammatory conditions where TLR4 signaling is implicated.

Conclusion

This compound is a well-characterized synthetic TLR4 agonist with a distinct CD14-independent mechanism of action that engages both MyD88- and TRIF-dependent signaling pathways. Its ability to activate innate immunity, coupled with its oral bioavailability and favorable safety profile, underscores its potential as a versatile tool for immunological research and as a promising candidate for the development of novel vaccine adjuvants and therapeutics for inflammatory diseases. Further investigation and clinical trials are warranted to fully elucidate its therapeutic utility in humans.

References

- 1. pnas.org [pnas.org]

- 2. Synthetic Toll-like receptor 4 (TLR4) and TLR7 ligands as influenza virus vaccine adjuvants induce rapid, sustained, and broadly protective responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | TLR4/MD2 ligand | Probechem Biochemicals [probechem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

The Discovery and Synthesis of 1Z105: A Novel TLR4/MD2 Ligand for Immunomodulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, synthesis, and biological characterization of 1Z105, a novel, orally bioavailable small molecule agonist of the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD2) complex. This compound, identified through high-throughput screening, is a substituted pyrimido[5,4-b]indole that activates innate immune signaling pathways. It operates in a CD14-independent manner, engaging both MyD88-dependent and TRIF-dependent signaling cascades. This dual activation leads to a unique immunomodulatory profile, distinct from that of lipopolysaccharide (LPS), the canonical TLR4 ligand. Preclinical studies have demonstrated the potential of this compound in attenuating sterile inflammation and as a vaccine adjuvant. This document provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with this compound, serving as a valuable resource for researchers in immunology and drug development.

Introduction

Toll-like receptor 4 (TLR4) is a critical pattern recognition receptor of the innate immune system, primarily recognized for its role in detecting bacterial lipopolysaccharide (LPS). Upon activation, TLR4 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of adaptive immunity. While essential for host defense, dysregulated TLR4 signaling is implicated in the pathophysiology of various inflammatory and autoimmune diseases. Consequently, the development of small molecules that can modulate TLR4 activity is of significant therapeutic interest.

This compound emerged from a high-throughput screening campaign aimed at identifying novel activators of the NF-κB signaling pathway in THP-1 human monocytic cells.[1] It was identified as a member of the pyrimido[5,4-b]indole class of compounds that selectively target the TLR4/MD2 complex.[1] Unlike LPS, this compound activates TLR4 signaling independently of the co-receptor CD14.[1] This characteristic, combined with its oral bioavailability, positions this compound as a promising candidate for therapeutic development.

Chemical Properties and Synthesis

This compound is chemically defined as N-Cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide.

| Property | Value |

| IUPAC Name | N-Cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide |

| Chemical Formula | C25H26N4O2S |

| Molecular Weight | 446.57 g/mol |

| CAS Number | 1438280-73-9 |

Synthesis of this compound:

The synthesis of this compound involves the construction of the core pyrimido[5,4-b]indole scaffold followed by functionalization. While a detailed, step-by-step protocol for this compound is not publicly available, a general synthetic scheme for this class of compounds has been described. The following represents a plausible synthetic route based on published literature.

Experimental Workflow for the Synthesis of the Pyrimido[5,4-b]indole Scaffold:

Biological Activity and Quantitative Data

This compound is a potent activator of the TLR4/MD2 complex. Its biological activity has been characterized in various in vitro and in vivo models.

| Parameter | Value | Cell Line/Model | Reference |

| EC50 (NF-κB activation) | ~0.20 ng/mL | THP-1 reporter cells | [2] |

| IL-6 Secretion Reduction | Significant at 0.63 µM | LPS-challenged cells | [3] |

Pharmacokinetic Parameters in Mice:

| Parameter | Route | Dose | Value | Reference |

| Cmax | Oral | 1 µmol | ~2 µM (estimated from graph) | [1] |

| Tmax | Oral | 1 µmol | ~30 minutes (estimated from graph) | [1] |

| Bioavailability | Oral | - | Orally bioavailable | [1] |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by directly binding to the MD2 co-receptor of TLR4, leading to the dimerization of the TLR4/MD2 complex and initiation of downstream signaling. A key feature of this compound is its ability to activate TLR4 independently of CD14.[1] This activation engages both the MyD88-dependent and TRIF-dependent signaling pathways.

-

MyD88-Dependent Pathway: This pathway leads to the activation of NF-κB and the production of pro-inflammatory cytokines such as IL-6 and TNF-α.

-

TRIF-Dependent Pathway: This pathway results in the activation of IRF3 and the production of type I interferons.

The dual activation of both pathways contributes to the unique immunomodulatory properties of this compound.

TLR4 Signaling Pathway Activated by this compound:

Experimental Protocols

NF-κB Reporter Assay in THP-1 Cells

This assay is used to determine the ability of this compound to activate the NF-κB signaling pathway.

Materials:

-

THP-1 cells stably expressing an NF-κB-luciferase reporter gene

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

-

96-well white, clear-bottom tissue culture plates

-

This compound stock solution (in DMSO)

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Seed THP-1 NF-κB reporter cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 10 µL of the this compound dilutions to the respective wells. For the negative control, add 10 µL of vehicle (DMSO in culture medium).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 6 hours.

-

After incubation, add 100 µL of luciferase assay reagent to each well.

-

Incubate at room temperature for 10 minutes to allow for cell lysis and luciferase reaction.

-

Measure the luminescence using a luminometer.

-

Calculate the fold induction of NF-κB activity relative to the vehicle control.

Autoantibody-Driven Murine Model of Arthritis

This in vivo model is used to evaluate the efficacy of this compound in attenuating inflammatory arthritis.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

Arthritogenic monoclonal antibody cocktail (e.g., anti-collagen type II antibodies)

-

Lipopolysaccharide (LPS)

-

This compound formulation for oral gavage

-

Calipers for measuring paw thickness

Protocol:

-

Induce arthritis by intraperitoneal injection of an arthritogenic monoclonal antibody cocktail on day 0.

-

On day 3, administer a booster injection of LPS (intraperitoneally) to synchronize and enhance the inflammatory response.

-

Administer this compound or vehicle control orally (by gavage) daily, starting from day 0 or day 3, depending on the study design (prophylactic or therapeutic).

-

Monitor the mice daily for clinical signs of arthritis, including paw swelling and redness.

-

Measure the thickness of each paw daily using calipers.

-

Score the severity of arthritis based on a standardized scoring system (e.g., 0-4 scale for each paw).

-

At the end of the experiment (e.g., day 14), euthanize the mice and collect joint tissues for histological analysis to assess inflammation, cartilage damage, and bone erosion.

Conclusion

This compound is a novel and potent synthetic TLR4/MD2 ligand with a distinct mechanism of action compared to canonical TLR4 agonists. Its oral bioavailability and ability to modulate both MyD88- and TRIF-dependent signaling pathways make it a compelling candidate for further investigation as a therapeutic agent for inflammatory diseases and as a vaccine adjuvant. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full potential of this promising immunomodulatory molecule.

References

1Z105 as a Modulator of Sterile Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sterile inflammation, an inflammatory response initiated by non-infectious stimuli, is a key driver of numerous acute and chronic diseases. A central pathway in the initiation of sterile inflammation is the activation of Toll-like receptor 4 (TLR4). This technical guide provides an in-depth overview of 1Z105, a novel small-molecule modulator of the TLR4/MD2 complex, and its role in attenuating sterile inflammation. This document details the mechanism of action of this compound, presents key preclinical data in tabular format, and provides comprehensive experimental protocols for its evaluation. Visualizations of signaling pathways and experimental workflows are included to facilitate understanding.

Introduction: The Role of TLR4 in Sterile Inflammation

Sterile inflammation is triggered by damage-associated molecular patterns (DAMPs) released from stressed or necrotic cells. These endogenous molecules are recognized by pattern recognition receptors (PRRs), with the TLR4/MD2 complex being a key sensor.[1] Upon activation by DAMPs, TLR4 initiates downstream signaling cascades through the MyD88-dependent and TRIF-dependent pathways.[2][3][4] This leads to the activation of transcription factors such as NF-κB and IRF3, culminating in the production of pro-inflammatory cytokines and chemokines that drive the inflammatory response. Dysregulation of this pathway is implicated in the pathogenesis of various sterile inflammatory conditions, including arthritis and ischemia-reperfusion injury.[2][5]

This compound is a synthetic, orally bioavailable small molecule that has been identified as a ligand of the TLR4/MD2 complex.[2][3][4][5] Its ability to modulate TLR4 signaling makes it a promising therapeutic candidate for a range of sterile inflammatory diseases.

Mechanism of Action of this compound

This compound functions as a modulator of the TLR4/MD2 signaling complex.[2][3][4] It acts as a ligand that, upon binding, desensitizes the receptor to subsequent stimulation by agonists like lipopolysaccharide (LPS). This attenuates the downstream inflammatory cascade. The activation of cells by this compound is dependent on TLR4 and MD2, but not CD14, and utilizes both the MyD88 and TRIF signaling pathways.[2][3][4]

Signaling Pathway of this compound in Modulating TLR4-Mediated Sterile Inflammation

The following diagram illustrates the signaling pathway modulated by this compound.

References

- 1. Toll-like Receptor 4 (TLR4) modulation by synthetic and natural compounds: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel synthetic toll-like receptor 4/MD2 ligands attenuate sterile inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Synthetic Toll-Like Receptor 4/MD2 Ligands Attenuate Sterile Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

Structure-Activity Relationship of 1Z105 Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1Z105 derivatives, a class of synthetic small molecules that act as agonists for the Toll-like receptor 4 (TLR4). This compound and its analogs, belonging to the pyrimido[5,4-b]indole scaffold, have been identified as potent modulators of the innate immune system with potential applications as vaccine adjuvants and immunotherapeutics. This document summarizes the key structural modifications that influence their biological activity, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes key pathways and workflows.

Introduction to this compound and TLR4 Agonism

This compound is a synthetic, non-lipid-like small molecule that selectively activates the TLR4/MD-2 complex, mimicking the effects of its natural ligand, lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[1] Activation of TLR4 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, thereby stimulating the innate immune response and subsequently shaping the adaptive immune response.[2] The development of small-molecule TLR4 agonists like this compound offers advantages over traditional macromolecular adjuvants, including improved safety profiles and the ability to fine-tune the immune response.[1]

The pyrimido[5,4-b]indole scaffold of this compound has been the subject of extensive medicinal chemistry efforts to optimize its potency and modulate its downstream signaling effects.[3] These studies have revealed critical structural features that govern the interaction of these compounds with the TLR4/MD-2 complex and influence the balance between NF-κB and type I interferon pathway activation.[4]

Structure-Activity Relationship (SAR) of this compound Derivatives

The SAR of the pyrimido[5,4-b]indole series has been systematically explored by modifying several key positions of the scaffold: the C2-linked carboxamide side chain, the N3 and N5 positions of the pyrimidoindole core, and the C7 and C8 positions of the indole (B1671886) ring.

Modifications at the C2-Thioacetamide Side Chain

The C2-thioacetamide moiety plays a crucial role in the activity of this compound derivatives. Variations in the N-substituent of the acetamide (B32628) have a significant impact on TLR4 agonistic activity.

Table 1: SAR of Modifications at the N-Substituent of the C2-Thioacetamide Side Chain

| Compound | R Group | mBMDC IL-6 EC50 (µM) | mBMDC IP-10 EC50 (µM) |

| 1 (Hit) | Cyclohexyl | 1.1 | 1.8 |

| Derivative A | Phenyl | 0.9 | 1.5 |

| Derivative B | 4-Fluorophenyl | 1.2 | 2.1 |

| Derivative C | 4-Chlorophenyl | 0.8 | 1.3 |

| Derivative D | 4-Methylphenyl | 1.0 | 1.7 |

| Derivative E | Benzyl | 2.5 | 3.8 |

| Derivative F | Isobutyl | >10 | >10 |

Data compiled from multiple sources.[1][4] EC50 values represent the concentration required to elicit 50% of the maximal response for the induction of Interleukin-6 (IL-6) and Interferon-gamma-inducible protein 10 (IP-10) in murine bone marrow-derived dendritic cells (mBMDCs).

The data indicate that a bulky, hydrophobic substituent on the acetamide nitrogen is essential for activity. Aromatic rings, particularly substituted phenyl groups, are well-tolerated and can lead to a slight increase in potency. Aliphatic substituents smaller than cyclohexyl, such as isobutyl, result in a significant loss of activity.

Modifications at the N3 and N5 Positions

Alkylation at the N3 and N5 positions of the pyrimido[5,4-b]indole core has been investigated to probe the steric and electronic requirements in this region.

Table 2: SAR of Modifications at the N3 and N5 Positions

| Compound | N3 Substituent | N5 Substituent | mBMDC IL-6 EC50 (µM) | hPBMC IL-8 (% of Hit 1) |

| 1 (Hit) | Phenyl | H | 1.1 | 100 |

| Derivative G | 4-Fluorophenyl | H | 1.3 | 95 |

| Derivative H | 4-Methoxyphenyl | H | 1.5 | 88 |

| Derivative I | Phenyl | Methyl | 0.9 | 110 |

| Derivative J | Phenyl | Ethyl | 1.2 | 105 |

Data compiled from multiple sources.[1][4] Activity in human peripheral blood mononuclear cells (hPBMCs) is expressed as the percentage of IL-8 induction relative to the hit compound 1 at a concentration of 10 µM.

Modifications at the N3 position with substituted phenyl rings are generally well-tolerated, with minor impacts on activity. Small alkyl substitutions at the N5 position, such as a methyl group, can slightly enhance potency and have been shown to reduce cytotoxicity.[4]

Modifications at the C7 and C8 Positions

Substitution on the benzo ring of the pyrimido[5,4-b]indole scaffold has been explored to enhance interactions with the TLR4/MD-2 complex.

Table 3: SAR of Modifications at the C7 and C8 Positions

| Compound | Substitution | mTLR4 EC50 (µM) | hTLR4 EC50 (µM) |

| 1 (Hit) | Unsubstituted | 0.35 | 2.5 |

| 36 | C8-Phenyl | 0.08 | 0.6 |

| 39 | C8-β-Naphthyl | 0.05 | 0.4 |

| Derivative K | C7-Methoxy | 0.41 | 3.1 |

| Derivative L | C8-Methoxy | 0.38 | 2.8 |

Data compiled from multiple sources.[3] EC50 values were determined using HEK293 cells transfected with either murine (mTLR4) or human (hTLR4) TLR4 reporter genes.

The introduction of aryl groups at the C8 position, such as phenyl (compound 36) and β-naphthyl (compound 39), leads to a significant increase in potency in both murine and human TLR4 reporter cell lines.[3] Computational modeling suggests that these aryl substituents may form additional beneficial binding interactions within the TLR4/MD-2 complex. In contrast, methoxy (B1213986) substitutions at either C7 or C8 have a negligible effect on activity.

Signaling Pathway and Experimental Workflow

TLR4 Signaling Pathway

The activation of TLR4 by this compound derivatives initiates a signaling cascade that can proceed through two main downstream pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. The MyD88-dependent pathway is primarily responsible for the induction of pro-inflammatory cytokines like IL-6 and IL-8 through the activation of NF-κB. The TRIF-dependent pathway leads to the production of type I interferons and interferon-inducible genes like IP-10.

Caption: TLR4 signaling cascade initiated by this compound derivatives.

Experimental Workflow for SAR Studies

The evaluation of this compound derivatives typically involves a series of in vitro assays to determine their potency and efficacy in activating TLR4 signaling in both murine and human immune cells.

Caption: Experimental workflow for SAR studies of this compound derivatives.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the SAR studies of this compound derivatives.

General Synthesis of Pyrimido[5,4-b]indole Derivatives

The synthesis of the pyrimido[5,4-b]indole scaffold is typically achieved through a multi-step process. A general route involves the reaction of an appropriately substituted 2-amino-1H-indole-3-carbonitrile with an isothiocyanate, followed by cyclization and subsequent modifications. The C2-thioacetamide side chain is introduced by reacting the 2-mercaptopyrimido[5,4-b]indole intermediate with an N-substituted 2-chloroacetamide.

Note: Detailed, compound-specific synthetic procedures are beyond the scope of this guide. Researchers should refer to the primary literature for specific reaction conditions, purification methods, and characterization data.[1]

Isolation and Culture of Murine Bone Marrow-Derived Dendritic Cells (mBMDCs)

-

Harvesting Bone Marrow: Euthanize mice and sterilize the hind legs. Dissect the femur and tibia, removing all muscle and connective tissue.

-

Cell Isolation: Cut the ends of the bones and flush the marrow with RPMI-1640 medium using a syringe and needle. Create a single-cell suspension by passing the marrow through a cell strainer.

-

Cell Culture: Centrifuge the cell suspension, resuspend the pellet in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and 20 ng/mL of granulocyte-macrophage colony-stimulating factor (GM-CSF).

-

Differentiation: Culture the cells for 6-8 days, replacing the medium with fresh GM-CSF-containing medium every 2-3 days. Non-adherent and loosely adherent cells are harvested as immature mBMDCs.

Isolation of Human Peripheral Blood Mononuclear Cells (hPBMCs)

-

Blood Collection: Collect whole blood from healthy donors in tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Density Gradient Centrifugation: Dilute the blood with an equal volume of phosphate-buffered saline (PBS). Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).

-

Separation: Centrifuge at room temperature with the brake off. PBMCs will form a distinct white layer at the plasma-density gradient medium interface.

-

Washing: Carefully aspirate the PBMC layer and wash with PBS to remove platelets and density gradient medium. Centrifuge and resuspend the cell pellet in complete RPMI-1640 medium with 10% FBS.

HEK293-hTLR4 Reporter Assay

-

Cell Culture: Culture HEK293 cells stably expressing human TLR4, MD-2, CD14, and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene in DMEM with 10% FBS and appropriate selection antibiotics.

-

Assay Setup: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Add serial dilutions of the this compound derivatives to the wells and incubate for 18-24 hours.

-

SEAP Detection: Measure the SEAP activity in the culture supernatant using a commercially available colorimetric substrate. The absorbance is proportional to the level of NF-κB activation.

Cytokine Measurement by ELISA

-

Cell Stimulation: Plate mBMDCs or hPBMCs in 96-well plates and treat with various concentrations of this compound derivatives for 18-24 hours.

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA Procedure:

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-6, anti-human IL-8, or anti-mouse IP-10).

-

Block non-specific binding sites.

-

Add the collected supernatants and a standard curve of the recombinant cytokine to the plate.

-

Add a biotinylated detection antibody.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Add a colorimetric HRP substrate (e.g., TMB) and stop the reaction.

-

Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.

-

Conclusion

The structure-activity relationship studies of this compound derivatives have provided valuable insights into the molecular requirements for potent and selective TLR4 agonism. The pyrimido[5,4-b]indole scaffold has proven to be a versatile platform for the development of novel immunomodulators. Key findings indicate the importance of a bulky, hydrophobic group on the C2-thioacetamide side chain and the beneficial effect of aryl substitutions at the C8 position for enhancing potency. These findings, supported by the experimental protocols and workflows outlined in this guide, provide a solid foundation for the further design and development of next-generation TLR4 agonists for therapeutic applications. Researchers are encouraged to consult the primary literature for more detailed information and specific experimental conditions.

References

- 1. BMDC isolation protocol - mouse [abcam.com]

- 2. sanguinebio.com [sanguinebio.com]

- 3. Isolation Protocol of Peripheral Blood Mononuclear Cells - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Protocol to isolate and analyze mouse bone marrow derived dendritic cells (BMDC) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of 1Z105 with MyD88 and TRIF Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between the synthetic Toll-like receptor 4 (TLR4) agonist, 1Z105, and the downstream MyD88 and TRIF signaling pathways. This compound, a novel, orally bioavailable small molecule, engages the TLR4/MD2 complex to initiate innate immune responses. A key characteristic of this compound is its ability to activate both MyD88-dependent and TRIF-dependent signaling cascades, in a manner that can be independent of the co-receptor CD14. This dual signaling capacity, with a potential bias towards the TRIF pathway, distinguishes it from canonical TLR4 ligands like lipopolysaccharide (LPS) and presents a unique profile for therapeutic development. This document details the quantitative aspects of this interaction, provides in-depth experimental protocols for its investigation, and visualizes the involved signaling pathways and experimental workflows.

Introduction to this compound and TLR4 Signaling

Toll-like receptors (TLRs) are a cornerstone of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs) to trigger inflammatory responses.[1] TLR4, in conjunction with its co-receptor MD2, is the primary sensor for LPS from Gram-negative bacteria. Upon activation, TLR4 recruits intracellular adaptor proteins to initiate downstream signaling.

Two major signaling pathways are activated downstream of TLR4:

-

The MyD88-dependent pathway: This pathway is initiated by the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88). It leads to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), culminating in the production of pro-inflammatory cytokines such as TNF-α and IL-6.

-

The TRIF-dependent pathway: This pathway is mediated by the TIR-domain-containing adapter-inducing interferon-β (TRIF). It results in the activation of interferon regulatory factor 3 (IRF3) and the subsequent production of type I interferons (IFN-α/β) and other inflammatory mediators.

This compound is a synthetic, small-molecule TLR4/MD2 ligand that has been identified as a potent activator of TLR4 signaling.[2] A notable feature of this compound is its ability to activate both the MyD88 and TRIF pathways, and this can occur in the absence of the accessory protein CD14, which is typically required for LPS-mediated TLR4 activation.[3][4]

Quantitative Analysis of this compound-Mediated Signaling

The following tables summarize the quantitative data on the effects of this compound on the MyD88 and TRIF signaling pathways, based on available literature.

Table 1: Cytokine and Chemokine Production Induced by this compound

| Cell Type | Cytokine/Chemokine | This compound Concentration | Fold Induction (vs. Control) | Pathway Dependence | Reference |

| Murine Bone Marrow-Derived Macrophages (BMDMs) | IL-6 | 2.5 µM | Significantly increased | MyD88 | [1] |

| Murine BMDMs | TNF-α | 5 µM | Potently induced | MyD88 | [4] |

| Murine BMDMs | IFN-β | 5 µM | Potently induced | TRIF | [4] |

| Human Monocytes | RANTES | Not specified | Partially dependent on endocytosis | TRIF | [2] |

| Human Monocytes | TNF-α | Not specified | Less dependent on endocytosis | MyD88 | [2] |

Table 2: Activation of Key Signaling Molecules by this compound

| Cell Type | Molecule | This compound Concentration | Effect | Pathway | Reference |

| Murine Macrophages | Phospho-IκBα | 5 µM | Increased degradation | MyD88 | [4] |

| Murine Macrophages | Phospho-IRF3 | 5 µM | Increased phosphorylation | TRIF | [4] |

| HEK293-hTLR4/MD2-CD14 | NF-κB (Luciferase Reporter) | 1 µM | Strong activation | MyD88/TRIF | Not specified |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the interaction of this compound with the MyD88 and TRIF pathways.

Caption: this compound-induced TLR4 signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with the MyD88 and TRIF pathways.

Co-Immunoprecipitation (Co-IP) to Demonstrate Protein-Protein Interactions

This protocol is designed to demonstrate the interaction of TLR4 with its downstream adaptors, MyD88 and TRIF, upon stimulation with this compound.

Materials:

-

Cell line expressing TLR4 (e.g., HEK293-hTLR4 or murine macrophages)

-

This compound

-

Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

Antibody against the protein of interest (e.g., anti-TLR4)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

-

Antibodies for Western blotting (e.g., anti-MyD88, anti-TRIF, anti-TLR4)

Procedure:

-

Cell Stimulation: Plate cells and grow to 80-90% confluency. Treat cells with this compound (e.g., 1-5 µM) for the desired time (e.g., 15-60 minutes). Include an untreated control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.

-

Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.

-

Pre-clearing (Optional): Add protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding. Pellet the beads by centrifugation and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add the primary antibody against the target protein (e.g., anti-TLR4) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.

-

Capture of Immune Complexes: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C on a rotator.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with cold wash buffer.

-

Elution: Elute the protein complexes from the beads by adding elution buffer and incubating for 5-10 minutes at room temperature. Alternatively, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the interacting proteins (e.g., anti-MyD88, anti-TRIF) and the immunoprecipitated protein (e.g., anti-TLR4) as a control.

References

A Technical Guide to the CD14-Independent Activation of TLR4 by 1Z105

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic small-molecule Toll-like receptor 4 (TLR4) agonist, 1Z105. It details its mechanism of action, focusing on its ability to activate TLR4 signaling pathways independently of the co-receptor CD14. This document summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Core Concepts: this compound and CD14-Independent TLR4 Activation

This compound is a substituted pyrimido[5,4-b]indole that has been identified as a specific ligand for the TLR4-myeloid differentiation factor 2 (MD-2) complex.[1][2] Unlike the canonical TLR4 ligand, lipopolysaccharide (LPS), which typically requires the accessory protein CD14 to facilitate its transfer to the TLR4/MD-2 complex, this compound can directly bind to and activate this complex.[2][3] This direct binding allows this compound to induce both the MyD88-dependent and the TRIF-dependent signaling pathways in the absence of CD14.[2][3]

The MyD88-dependent pathway primarily leads to the activation of NF-κB and the subsequent production of pro-inflammatory cytokines such as IL-6 and TNF-α. The TRIF-dependent pathway, which is initiated following TLR4 internalization into endosomes, results in the activation of IRF3 and the production of type I interferons (e.g., IFN-β) and other chemokines like IP-10.[3] The ability of this compound to engage both pathways in a CD14-independent manner makes it a valuable tool for studying TLR4 signaling and a potential candidate for therapeutic applications where bypassing CD14-dependent mechanisms is desirable.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound on cytokine production in various immune cells.

Table 1: Dose-Dependent Induction of Cytokines by this compound in Murine Bone Marrow-Derived Dendritic Cells (BMDCs)

| This compound Concentration (µM) | IL-6 (pg/mL) | IP-10 (ng/mL) | Type I IFN (U/mL) |

| 0.1 | ~100 | ~2 | ~50 |

| 1 | ~500 | ~10 | ~200 |

| 5 | ~1500 | ~30 | ~500 |

| 10 | ~2000 | ~40 | ~600 |

Data are approximated from graphical representations in cited literature and are intended for comparative purposes.[4][5]

Table 2: Cytokine Production in Wild-Type (WT) and CD14-Deficient (Cd14-/-) Macrophages Stimulated with this compound (5 µM)

| Cell Type | TNF-α (pg/mL) | IL-6 (pg/mL) | IFN-β (pg/mL) | IP-10 (ng/mL) |

| WT Macrophages | ~1000 | ~2500 | ~150 | ~40 |

| Cd14-/- Macrophages | ~1100 | ~2600 | ~160 | ~42 |

This table illustrates the CD14-independent nature of this compound-induced cytokine production.[2][3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Generation of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)

-

Harvest Bone Marrow: Euthanize a C57BL/6 mouse and sterilize the hind legs with 70% ethanol. Dissect the femurs and tibias, and remove all muscle and connective tissue.

-

Cell Isolation: Cut the ends of the bones and flush the marrow with RPMI-1640 medium using a 25-gauge needle and syringe. Create a single-cell suspension by passing the marrow through a 70 µm cell strainer.

-

Red Blood Cell Lysis: Pellet the cells by centrifugation (300 x g, 5 minutes) and resuspend in ACK lysis buffer for 2-3 minutes to lyse red blood cells. Quench the lysis with excess RPMI-1640 and pellet the cells again.

-

Cell Culture: Resuspend the bone marrow cells in complete RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL recombinant murine GM-CSF.

-

Differentiation: Plate the cells at a density of 2 x 10^6 cells/mL in 100 mm non-tissue culture treated dishes. On day 3, add fresh complete medium with GM-CSF. On day 6, gently swirl the plates, collect the non-adherent and loosely adherent cells, and re-plate in fresh medium with GM-CSF. The BMDCs are typically ready for use on day 8-10.

Macrophage and BMDC Stimulation for Cytokine Profiling

-

Cell Plating: Seed bone marrow-derived macrophages (BMDMs) or BMDCs in 96-well plates at a density of 1 x 10^5 cells/well in complete medium and allow them to adhere overnight.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the this compound in culture medium to the desired final concentrations (e.g., 0.1, 1, 5, 10 µM). Ensure the final DMSO concentration is below 0.5%.

-

Cell Stimulation: Remove the old medium from the cells and add 200 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a specified period (e.g., 18-24 hours).

-

Supernatant Collection: After incubation, centrifuge the plates (400 x g, 5 minutes) and carefully collect the supernatants for cytokine analysis.

-

Cytokine Measurement: Analyze the levels of cytokines (e.g., IL-6, TNF-α, IP-10, IFN-β) in the supernatants using commercially available ELISA or Luminex multiplex bead assays according to the manufacturer's instructions.

TLR4 Internalization Assay by Flow Cytometry

-

Cell Preparation: Plate BMDMs from wild-type and CD14-knockout mice in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

-

Stimulation: Treat the cells with this compound (e.g., 5 µM) or LPS (as a control) for various time points (e.g., 0, 30, 60, 90 minutes) at 37°C.

-

Cell Detachment: At each time point, wash the cells with ice-cold PBS and detach them using a non-enzymatic cell stripper or by gentle scraping in ice-cold PBS.

-

Staining: Pellet the cells by centrifugation and resuspend them in FACS buffer (PBS with 2% FBS and 0.1% sodium azide). Block Fc receptors with an anti-CD16/32 antibody. Stain the cells with a PE-conjugated anti-TLR4/MD-2 antibody for 30 minutes on ice in the dark.

-

Flow Cytometry Analysis: Wash the cells twice with FACS buffer and resuspend them in 200-300 µL of FACS buffer. Analyze the samples on a flow cytometer. The mean fluorescence intensity (MFI) of TLR4 staining corresponds to the level of surface TLR4. A decrease in MFI over time indicates receptor internalization.

Analysis of NF-κB and IRF3 Activation by Western Blot

-

Cell Stimulation and Lysis: Plate BMDMs or BMDCs in 6-well plates and stimulate with this compound (e.g., 5 µM) for various short time points (e.g., 0, 15, 30, 60 minutes). After stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total forms of IκBα, p65 (for NF-κB pathway), and TBK1, IRF3 (for TRIF pathway) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams were created using Graphviz (DOT language) to visualize the key processes described in this guide.

Caption: CD14-Independent Signaling Pathway of this compound.

Caption: Experimental Workflow for Characterizing this compound.

References

- 1. Generation of Bone Marrow Derived Murine Dendritic Cells for Use in 2-photon Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel synthetic toll-like receptor 4/MD2 ligands attenuate sterile inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Network Viewer for NDEx [ndexbio.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

1Z105: A Novel TLR4 Agonist with Therapeutic Potential in Inflammation and Vaccination

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

1Z105 is a novel, orally bioavailable, small molecule that acts as a ligand for the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD2) complex. Emerging preclinical data highlight its potential therapeutic applications in the modulation of inflammatory responses and as a potent vaccine adjuvant. This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, key preclinical findings, and detailed experimental protocols.

Introduction

Toll-like receptor 4 (TLR4) is a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS) from Gram-negative bacteria, as well as damage-associated molecular patterns (DAMPs) released during sterile inflammation.[1] Dysregulation of TLR4 signaling is implicated in a wide range of inflammatory and autoimmune diseases. This compound, a substituted pyrimido[5,4-b]indole, has been identified as a synthetic ligand of the TLR4/MD2 complex, offering a unique profile of immune modulation.[1][2] This document synthesizes the available preclinical data on this compound, presenting it in a format amenable to researchers and drug development professionals.

Mechanism of Action

This compound activates immune cells through the TLR4/MD2 complex in a manner that is independent of the co-receptor CD14.[1] Upon binding, it initiates downstream signaling through both the MyD88-dependent and TRIF-dependent pathways.[1] This dual pathway activation leads to the induction of a distinct cytokine and chemokine profile compared to canonical TLR4 agonists like LPS. Interestingly, pretreatment with this compound has been shown to desensitize cells to subsequent TLR ligand stimulation, suggesting a potential role in dampening excessive inflammatory responses.[1]

Signaling Pathway

Caption: this compound activates the TLR4/MD2 complex, initiating both MyD88 and TRIF pathways.

Preclinical Data

In Vitro Activity

Preclinical evaluations have demonstrated that this compound can modulate the response of immune cells to inflammatory stimuli. A key finding is its ability to desensitize cells to subsequent LPS challenge.[1]

| Cell Type | Treatment | Challenge | Outcome | Reference |

| C57BL/6 Bone Marrow-Derived Macrophages (BMDM) | This compound (graded concentrations) overnight | LPS (10 ng/ml) | Dose-dependent reduction in cytokine release | [1] |

| C57BL/6 BMDM | 2.5 µM this compound overnight | Pam3Cys (TLR2), LPS (TLR4), MPLA (TLR4), 1V136 (TLR7), ODN1826 (TLR9) | Inhibition of IL-6 release in response to various TLR ligands | [1] |

| Human Monocyte-Derived Dendritic Cells | This compound | - | Proinflammatory cytokine release | [3] |

In Vivo Efficacy in Inflammatory Models

This compound has shown significant therapeutic potential in murine models of sterile inflammation, demonstrating a favorable safety profile.[1]

| Animal Model | Treatment Regimen | Key Findings | Reference |

| LPS-induced lethal liver damage in galactosamine-conditioned mice | Oral administration of this compound | Prevention of lethal liver damage | [1] |

| Autoantibody-driven arthritis in mice | Oral administration of this compound | Prevention of arthritis development | [1] |

Vaccine Adjuvant Potential

When combined with a TLR7 agonist, 1V270, this compound acts as a potent adjuvant for influenza vaccines, inducing a robust and balanced immune response.[2][3]

| Vaccine Formulation | Key Immunological Outcomes | Protection | Reference |

| Recombinant Hemagglutinin (rHA) + this compound + 1V270 | Rapid and sustained humoral immunity (Th2-associated IgG1 from this compound, Th1 cellular immunity from 1V270) | Protection against lethal homologous, heterologous, and heterosubtypic influenza virus challenge | [2][3] |

Pharmacokinetics and Safety

Pharmacokinetic studies have confirmed the oral bioavailability of this compound.[1] In vivo safety studies in mice indicated that oral or parenteral administration of this compound resulted in undetectable or negligible levels of circulating cytokines and did not induce hepatotoxicity.[1]

| Parameter | Result | Reference |

| Oral Bioavailability | Yes | [1] |

| Circulating Cytokines (in vivo) | Undetectable or negligible levels | [1] |

| Hepatotoxicity (in galactosamine-conditioned mice) | Not observed | [1] |

Experimental Protocols

In Vitro Cell-Based Assays

Cell Culture and Stimulation: Bone marrow-derived dendritic cells (BMDCs) or macrophages (BMDMs) are prepared from wild-type, Tlr4-/-, Md2-/-, Cd14-/-, Myd88-/-, and Trif Lps2/Lps2 mice. Cells are incubated with 5 µM of this compound overnight. Control wells are treated with vehicle, LPS (10 ng/ml), MPLA (1 mg/ml), or a TLR7 ligand 1V136 (1 µM).[1]

Cytokine Measurement: IL-6 and IP-10 levels in the culture supernatants are measured by enzyme-linked immunosorbent assay (ELISA).[1]

Desensitization Assay: BMDMs are plated at 5 x 10^4 cells/well and pretreated with vehicle or graded concentrations of this compound overnight. The cells are then challenged with LPS (10 ng/ml), and cytokine release in the culture supernatants after 18 hours is assessed by ELISA.[1]

Caption: Workflow for in vitro desensitization assay with this compound.

In Vivo Animal Models

Pharmacokinetics: Groups of C57BL/6 mice (n=3) are administered this compound by oral gavage at indicated doses. Blood is collected after 1 hour, and serum concentrations of this compound are determined by liquid chromatography–tandem mass spectrometry.[1]

Inflammatory Models:

-

LPS-induced Liver Damage: Galactosamine-conditioned mice are treated with LPS, and the effect of orally administered this compound on survival and liver damage is assessed.[1]

-

Autoantibody-driven Arthritis: An autoantibody-driven murine model of arthritis is used, and the preventative effect of orally administered this compound on the development of arthritis is evaluated.[1]

Vaccine Adjuvant Studies: Mice are immunized with recombinant influenza hemagglutinin (rHA) adjuvanted with this compound and 1V270. Humoral and cellular immune responses are measured, and protection against lethal viral challenge is assessed.[2]

Future Directions

The preclinical data for this compound are promising, suggesting its potential as a therapeutic agent for inflammatory diseases and as a vaccine adjuvant. Further investigation is warranted to fully elucidate its pharmacological properties and to translate these findings into clinical applications. Key areas for future research include:

-

Elucidation of the precise molecular interactions between this compound and the TLR4/MD2 complex.

-

Evaluation of this compound in a broader range of inflammatory and autoimmune disease models.

-

Comprehensive toxicology and safety pharmacology studies to support potential clinical development.

-

Optimization of combination adjuvant strategies incorporating this compound for various infectious diseases and cancer vaccines.

As of the latest available information, there are no registered clinical trials specifically investigating this compound.

Conclusion

This compound is a promising orally bioavailable TLR4/MD2 agonist with a unique immunomodulatory profile. Its ability to temper inflammatory responses in preclinical models of sterile inflammation, coupled with its efficacy as a vaccine adjuvant, positions it as a compelling candidate for further drug development. The data summarized in this guide provide a solid foundation for researchers and clinicians interested in exploring the therapeutic potential of this novel compound.

References

1Z105: A Synthetic TLR4 Agonist for Modulating Immune Responses in Autoimmune Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1Z105, a synthetic small-molecule agonist of Toll-like receptor 4 (TLR4), and its potential applications in the field of autoimmune disease research. While primarily investigated as a vaccine adjuvant, the immunomodulatory properties of this compound and its target, TLR4, present a compelling area of study for understanding and potentially treating autoimmune disorders.

Introduction to this compound

This compound is a substituted pyrimido[5,4-b]indole identified through high-throughput screening for activators of the NF-κB pathway.[1][2] It is a low-molecular-weight, synthetic molecule that specifically targets the TLR4-MD2 complex, mimicking the effects of natural TLR4 ligands like lipopolysaccharide (LPS), albeit with distinct downstream signaling and cytokine profiles.[2][3] Its primary development focus has been as an adjuvant for vaccines, particularly against influenza, where it has been shown to enhance and direct the immune response.[1][2][4]

The role of TLR4 in immunity is complex. While its excessive activation can drive inflammatory and autoimmune diseases, controlled stimulation presents a potential therapeutic avenue for inducing immune tolerance or modulating pathological immune responses.[5][6]

Mechanism of Action: TLR4 Signaling

This compound functions as a specific agonist for the Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system. Upon binding to the TLR4/MD2 complex on the surface of immune cells such as dendritic cells and macrophages, this compound initiates a downstream signaling cascade.[2][6]

The activation of TLR4 by this compound has been shown to proceed primarily through the MyD88-dependent pathway.[5][7][8] This pathway leads to the activation of the transcription factor NF-κB, which in turn orchestrates the expression of pro-inflammatory cytokines and co-stimulatory molecules.[1] While TLR4 can also signal through the TRIF-dependent pathway, studies on this compound suggest a bias towards MyD88-dependent signaling.[7] This nuanced activation may account for its distinct immunomodulatory effects compared to other TLR4 agonists.

Quantitative Data on Immune Modulation

Studies have quantified the effects of this compound on immune cells, particularly murine bone marrow-derived dendritic cells (BMDCs) and macrophages. The tables below summarize key findings from these experiments.

Table 1: Effect of this compound on Dendritic Cell Maturation [2]

| Treatment (Murine BMDCs) | Upregulation of CD40 | Upregulation of CD86 |

| Vehicle | Baseline | Baseline |

| This compound (2 µM) | Increased | Increased |

| This compound (10 µM) | Further Increased | Further Increased |

| MPLA (0.04 µg/ml) | Increased (Comparable to 10 µM this compound) | Increased (Comparable to 10 µM this compound) |